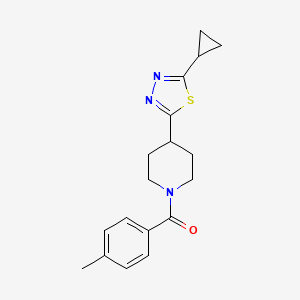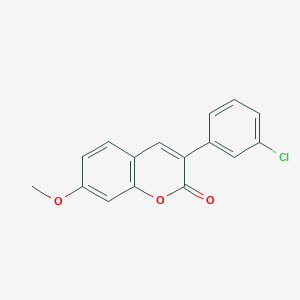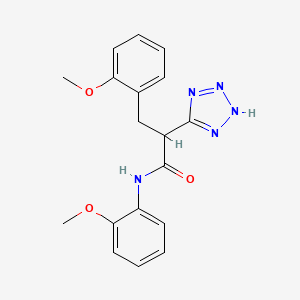
N,3-bis(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest is part of a broader class of chemicals that incorporate tetrazole and methoxyphenyl groups. These components are known for their versatility in pharmaceutical chemistry due to their structural similarity to carboxylic acids and esters, making them useful in drug design and development.
Synthesis Analysis
The synthesis of compounds related to the one often involves multi-step organic reactions, starting from basic building blocks like benzoyl chloride, sodium cyanamide, and diphenyl sulfone derivatives. For example, bis(tetrazol-5-yl) derivatives are synthesized through oxidative coupling of 5-aminotetrazoles (Serebryanskaya et al., 2010).
Molecular Structure Analysis
Crystal structure analysis and spectroscopy are key in understanding the molecular arrangement and bonding interactions within such compounds. X-ray crystallography has been used to elucidate the structures, showing that tetrazole rings are planar and detailing how they interact with other groups in the molecule (Askerov et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
Compounds structurally related to "N,3-bis(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide" have been synthesized and tested for their potential antibacterial and antifungal activities. Some of these derivatives have shown excellent activities against a variety of microbial strains, indicating their potential as leads in the development of new antimicrobial agents. The structural modifications in these compounds, such as the incorporation of tetrazolyl and methoxyphenyl groups, contribute to their antimicrobial efficacy (Zala, Dave, & Undavia, 2015).
Antioxidant and Anticancer Activity
Derivatives of "N,3-bis(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide" have also been explored for their antioxidant and anticancer activities. Specific derivatives have shown to possess antioxidant activity superior to well-known antioxidants like ascorbic acid, and exhibit promising anticancer activity against various cancer cell lines, including glioblastoma and triple-negative breast cancer. These findings suggest a potential role for these compounds in cancer treatment and prevention, highlighting the importance of structural moieties like tetrazol and methoxyphenyl in enhancing biological activities (Tumosienė et al., 2020).
Photodynamic Therapy Applications
Certain derivatives have been investigated for their potential in photodynamic therapy (PDT), a treatment modality for cancer and other diseases. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them suitable candidates as Type II photosensitizers for PDT. The presence of tetrazolyl and methoxyphenyl groups in these compounds contributes to their photophysical properties, which are crucial for effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Material Science Applications
In material science, derivatives of "N,3-bis(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide" have been utilized in the development of new materials for electronic applications. For instance, these compounds have been used as hole-transporting materials in perovskite-based solar cell devices, demonstrating high power conversion efficiencies. This application underscores the significance of the compound's structure in facilitating efficient charge transport and enhancing the performance of solar cells (Li et al., 2014).
Eigenschaften
IUPAC Name |
N,3-bis(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-25-15-9-5-3-7-12(15)11-13(17-20-22-23-21-17)18(24)19-14-8-4-6-10-16(14)26-2/h3-10,13H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMQJEUWBHUCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide](/img/structure/B2484266.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2484267.png)
![N-[4-[5-Methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazol-4-yl]phenyl]hept-6-ynamide](/img/structure/B2484269.png)
![7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate](/img/structure/B2484272.png)
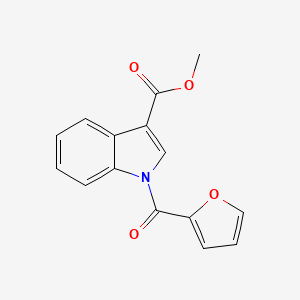
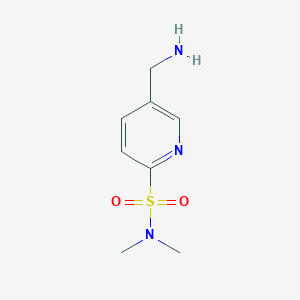
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2484276.png)
![6-[(3,5-dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B2484279.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484280.png)
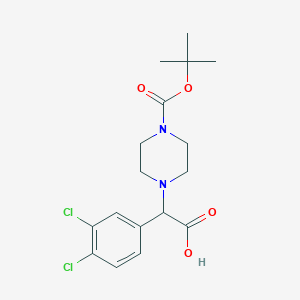
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484282.png)
